[4-(2-Fluorophenyl)piperazin-1-yl](2-methylfuran-3-yl)methanone
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Overview
Description
4-(2-Fluorophenyl)piperazinomethanone is a complex organic compound with significant applications in various scientific fields It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a furyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)piperazinomethanone typically involves the reaction of 2-fluorophenylpiperazine with 2-methyl-3-furylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing in large reactors. These methods ensure higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)piperazinomethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
4-(2-Fluorophenyl)piperazinomethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as human equilibrative nucleoside transporters (ENTs). It acts as an inhibitor, blocking the transport of nucleosides across cell membranes. This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation . The presence of the fluorophenyl group enhances its binding affinity and selectivity towards ENT2 over ENT1 .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)piperazinomethanone
- 4-(2-Chlorophenyl)piperazinomethanone)
Uniqueness
4-(2-Fluorophenyl)piperazinomethanone is unique due to its selective inhibition of ENT2 over ENT1, which is not commonly observed in similar compounds. This selectivity makes it a valuable tool for studying ENT2-specific pathways and developing targeted therapies .
Properties
Molecular Formula |
C16H17FN2O2 |
---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone |
InChI |
InChI=1S/C16H17FN2O2/c1-12-13(6-11-21-12)16(20)19-9-7-18(8-10-19)15-5-3-2-4-14(15)17/h2-6,11H,7-10H2,1H3 |
InChI Key |
LPHXNYWRFDOPIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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